Colesevelam

Description

Historical Development of Bile Acid Sequestrants in Chemical Research

The exploration of bile acid sequestrants as a therapeutic strategy began in the 1950s, stemming from observations in animal studies. themedicalxchange.com The initial first-generation bile acid sequestrants, such as cholestyramine and colestipol, were developed and recognized for their capacity to bind bile acids and lower cholesterol levels. uc.pt These early agents were essentially anion exchange resins. uc.pt The fundamental principle behind their mechanism of action is the interruption of the enterohepatic circulation of bile acids. fda.govthemedicalxchange.com By binding to bile acids in the gastrointestinal tract, they form an insoluble complex that is excreted, depleting the body's bile acid pool. themedicalxchange.com This depletion prompts the liver to synthesize more bile acids from cholesterol, which in turn lowers intracellular cholesterol concentrations and increases the uptake of LDL-C from the bloodstream. wikipedia.orgfda.gov

The initial development of these polymers was not specifically for bile acid sequestration; for instance, cholestyramine was first commercialized as an anion exchange resin before its bile acid binding properties were fully appreciated. uc.pt Over the decades, research has focused on refining the chemical structures of these polymers to enhance their efficacy and improve their tolerability profiles. nih.govnih.gov

Rationale for Molecular Engineering of Advanced Polymeric Bile Acid Sequestrants

The first-generation bile acid sequestrants, while effective, were associated with certain limitations that prompted the development of more advanced polymeric agents like colesevelam. A primary driver for this molecular engineering was the need for improved binding affinity and capacity for bile acids. nih.govdrugbank.com Researchers sought to create polymers with a higher and more specific attraction to bile acid molecules, leading to more efficient sequestration. drugbank.com

Another significant motivation was to enhance the tolerability of these sequestrants. The earlier agents were often associated with gastrointestinal side effects. drugbank.com Furthermore, the non-specific binding of first-generation sequestrants could lead to interactions with other drugs, necessitating inconvenient dosing schedules where other medications had to be taken several hours apart from the sequestrant. bjcardio.co.uk

The development of this compound addressed these issues through specific structural modifications. nih.gov The goal was to create a non-absorbed polymer that would remain in the gastrointestinal tract, minimizing systemic side effects. patsnap.com The engineering of this compound also aimed to reduce drug-drug interactions, allowing for more convenient co-administration with other medications. bjcardio.co.uk The addition of long hydrophobic side chains was a key innovation that increased its bile acid binding capacity and specificity. bjcardio.co.uk This targeted molecular design resulted in a second-generation bile acid sequestrant with an improved therapeutic profile. drugbank.com

Overview of this compound's Unique Structural Characteristics Relevant to its Function

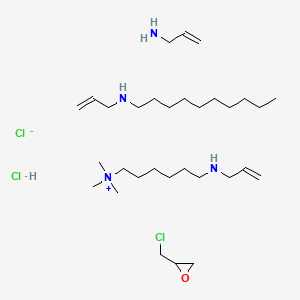

This compound possesses a unique and complex polymeric structure that is central to its function as a high-capacity bile acid sequestrant. fda.govdrugbank.com It is a modified polyallylamine polymer. wikipedia.org The synthesis of this compound involves several key steps, starting with the polymerization of allylamine (B125299) hydrochloride. This polyallylamine backbone is then cross-linked with epichlorohydrin (B41342). wikipedia.org This cross-linking is crucial as it creates a water-insoluble, non-absorbable hydrogel structure, ensuring that the polymer remains within the gastrointestinal tract and is not absorbed into the systemic circulation. bjcardio.co.ukresearchgate.net

Following cross-linking, the polymer is further modified by alkylation with two different side chains: 1-bromodecane (B1670165) and (6-bromohexyl)trimethylammonium bromide. wikipedia.org This step introduces hydrophobic decyl groups and quaternary ammonium (B1175870) groups attached to a hexyl spacer. rxlist.comresearchgate.net These side chains are not randomly attached but are specifically engineered to provide "functional docking stations" for binding to the anionic and hydrophobic bile acids. researchgate.net The combination of the positively charged ammonium groups and the hydrophobic alkyl chains results in a high affinity and specificity for bile acid molecules. nih.govdrugbank.com The final step involves replacing the bromide ions with chloride ions. wikipedia.org

The resulting structure is a complex, extended polymer network. rxlist.com This intricate design allows this compound to bind bile acids with a higher affinity than traditional sequestrants, leading to its enhanced efficacy. drugbank.com

Interactive Data Tables

Key Chemical Components in the Synthesis of this compound

| Component | Chemical Name | Role in Synthesis |

| Backbone Monomer | Allylamine hydrochloride | Forms the primary polymer chain. |

| Cross-linking Agent | Epichlorohydrin | Creates a cross-linked, non-absorbable polymer network. wikipedia.org |

| Alkylating Agent 1 | 1-Bromodecane | Adds hydrophobic decyl side chains to the polymer. wikipedia.org |

| Alkylating Agent 2 | (6-Bromohexyl)trimethylammonium bromide | Adds quaternary ammonium side chains for ionic binding. wikipedia.org |

Structure

2D Structure

Propriétés

IUPAC Name |

2-(chloromethyl)oxirane;prop-2-en-1-amine;N-prop-2-enyldecan-1-amine;trimethyl-[6-(prop-2-enylamino)hexyl]azanium;chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H27N.C12H27N2.C3H5ClO.C3H7N.2ClH/c1-3-5-6-7-8-9-10-11-13-14-12-4-2;1-5-10-13-11-8-6-7-9-12-14(2,3)4;4-1-3-2-5-3;1-2-3-4;;/h4,14H,2-3,5-13H2,1H3;5,13H,1,6-12H2,2-4H3;3H,1-2H2;2H,1,3-4H2;2*1H/q;+1;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTAKZNRDSPNOAU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCNCC=C.C[N+](C)(C)CCCCCCNCC=C.C=CCN.C1C(O1)CCl.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H67Cl3N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

Insoluble | |

| Record name | Colesevelam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

182815-44-7, 182815-43-6 | |

| Record name | Colesevelam hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182815-44-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Colesevelam hydrochloride [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182815447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Colesevelam | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00930 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Molecular and Biochemical Mechanisms of Colesevelam Action

Fundamental Principles of Bile Acid Sequestration by Colesevelam

The core mechanism of this compound revolves around its ability to sequester bile acids in the gastrointestinal tract. patsnap.com As a cationic polymer, it forms insoluble, non-absorbable complexes with negatively charged bile acids. openaccessjournals.comnice.org.uk This prevents their reabsorption in the terminal ileum and colon, leading to their excretion in the feces. openaccessjournals.commdpi.com

This compound's chemical structure is engineered for high-affinity and specific binding to bile acids. bjcardio.co.uk This distinguishes it from first-generation bile acid sequestrants. themedicalxchange.com

The binding of this compound to bile acids is a multifaceted process involving both electrostatic and hydrophobic interactions. uc.ptnih.gov The polymer's structure contains primary and quaternary amines that become protonated at the pH of the intestine. uc.pt These positively charged sites engage in strong electrostatic interactions with the negatively charged anionic segment of bile acids. uc.pt

Furthermore, this compound possesses long, hydrophobic side chains which are absent in first-generation sequestrants. bjcardio.co.ukdovepress.com These chains create hydrophobic pockets that interact with the hydrophobic steroid core of bile acid molecules, significantly enhancing the binding affinity. uc.ptnih.gov This dual-interaction mechanism contributes to the high potency of this compound. dovepress.com this compound demonstrates a preferential binding to more hydrophobic bile acids. barnsleyccg.nhs.uk

The binding affinity for different bile acids follows a general pattern, with the greatest affinity for taurine-conjugated dihydroxy bile acids, followed by glycine-conjugated dihydroxy bile acids, and then trihydroxy bile acids. openaccessjournals.com

This compound exhibits superior binding kinetics when compared to first-generation bile acid sequestrants such as cholestyramine and colestipol. themedicalxchange.comnih.gov It has a higher binding capacity and a greater affinity for bile acids. nice.org.ukbjcardio.co.uk Research indicates that this compound is three to six times more potent than cholestyramine on a weight basis in binding bile acids. nih.govnih.govoup.com This enhanced efficacy is attributed to its unique chemical structure, particularly the hydrophobic side chains that allow for stronger interactions with bile acids. dovepress.com

| Sequestrant | Generation | Key Structural Features | Relative Bile Acid Binding Affinity |

| This compound | Second | Polyallylamine backbone with hydrophobic side chains and quaternary ammonium (B1175870) groups. bjcardio.co.ukuc.pt | High; 3-6 times more potent than cholestyramine. nih.govnih.govoup.com |

| Cholestyramine | First | Styrene-divinylbenzene copolymer with quaternary ammonium functional groups. dovepress.comnih.gov | Standard |

| Colestipol | First | Copolymer of diethylenetriamine (B155796) and epichlorohydrin (B41342). themedicalxchange.comnih.gov | Lower than cholestyramine. nih.gov |

The enterohepatic circulation is a highly efficient process where approximately 95-97% of bile acids secreted into the intestine are reabsorbed and returned to the liver. nice.org.uk this compound disrupts this cycle by forming non-absorbable complexes with bile acids in the intestinal lumen. patsnap.combjcardio.co.uk This interruption of reabsorption leads to a significant increase in the fecal excretion of bile acids. openaccessjournals.commdpi.com The depletion of the returning bile acid pool signals the liver that bile acid levels are low. drugbank.compatsnap.com

The sequestration of bile acids and the subsequent depletion of the bile acid pool trigger significant changes in hepatic and cellular regulatory pathways. drugbank.com

Hepatic and Cellular Regulatory Pathways Influenced by Bile Acid Depletion

Influence on Hepatic Cholesterol Metabolism and De Novo Bile Acid Synthesis

This compound, a non-absorbable polymer, exerts its primary effect by binding to bile acids within the intestinal lumen. patsnap.combjcardio.co.uk This action interrupts the enterohepatic circulation, a process where bile acids are normally reabsorbed in the terminal ileum and returned to the liver. The sequestration and subsequent fecal excretion of bile acids lead to a depletion of the bile acid pool. patsnap.combjcardio.co.uk

To compensate for this loss, the liver upregulates the de novo synthesis of bile acids from cholesterol. patsnap.combjcardio.co.uk This process is primarily mediated by an increase in the activity of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classical pathway of bile acid synthesis. nih.govdrugbank.comcas.cz The expression of the CYP7A1 gene is normally suppressed by bile acids returning to the liver via the activation of the farnesoid X receptor (FXR). cas.czmdpi.com By reducing the amount of returning bile acids, this compound diminishes FXR activation, thereby lifting the suppression of CYP7A1 and promoting the conversion of hepatic cholesterol into bile acids. mdpi.com This increased consumption of intracellular cholesterol is a key aspect of this compound's mechanism.

Regulatory Effects on Hepatic Low-Density Lipoprotein Receptor Expression

The depletion of the intrahepatic cholesterol pool, a direct consequence of increased bile acid synthesis, triggers a cellular response to replenish cholesterol levels. This response involves the upregulation of hepatic low-density lipoprotein (LDL) receptors. patsnap.comnih.govdrugbank.com The reduction in liver cholesterol content leads to the activation of sterol regulatory element-binding protein 2 (SREBP-2). Activated SREBP-2 translocates to the nucleus and enhances the transcription of the gene encoding for the LDL receptor.

The resulting increase in the number of LDL receptors on the surface of hepatocytes enhances the clearance of LDL cholesterol (LDL-C) from the bloodstream, thereby lowering serum LDL-C levels. nih.govdrugbank.com While this is the widely accepted mechanism, some studies in animal models have surprisingly shown no significant change in hepatic LDL receptor mRNA levels with this compound treatment, suggesting that increased cholesterol synthesis might be the primary compensatory mechanism in certain contexts. mdpi.com

Proposed Molecular Mechanisms for Glucose Homeostasis Modulation

Beyond its lipid-lowering effects, this compound has been observed to improve glycemic control in individuals with type 2 diabetes. nih.gov The underlying mechanisms are not fully elucidated but are thought to involve the modulation of bile acid-activated signaling pathways and the incretin (B1656795) system. nih.govdoi.org

Bile Acid-Activated Nuclear Hormone Receptor Signaling Pathways

The alteration of bile acid concentrations and composition by this compound influences key nuclear hormone receptors involved in metabolic regulation.

Farnesoid X Receptor (FXR) Modulation and Associated Gene Expression

This compound's sequestration of bile acids reduces their reabsorption and, consequently, lessens the activation of FXR in both the intestine and the liver. mdpi.comnih.gov In the liver, reduced FXR activation contributes to the upregulation of CYP7A1 for bile acid synthesis. mdpi.com In the context of glucose metabolism, FXR activation has been linked to the regulation of genes involved in gluconeogenesis, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase. doi.orgspringermedizin.de By antagonizing FXR, this compound may help to suppress hepatic glucose production. doi.org Studies in obese diabetic mouse models have shown that the glucose-lowering effect of this compound is dependent on the presence of FXR, suggesting that FXR modulation is a key component of its glycemic effects. nih.govdiabetesjournals.org

| Receptor/Enzyme | Effect of this compound | Impact on Metabolism |

| Farnesoid X Receptor (FXR) | Decreased activation | Reduced expression of gluconeogenic genes; increased bile acid synthesis. |

| Cholesterol 7α-hydroxylase (CYP7A1) | Increased expression | Enhanced conversion of cholesterol to bile acids. |

| Low-Density Lipoprotein (LDL) Receptor | Upregulation | Increased clearance of LDL cholesterol from circulation. |

Takeda G Protein-Coupled Receptor 5 (TGR5) Activation and Downstream Signaling Cascades

Takeda G protein-coupled receptor 5 (TGR5) is a cell surface receptor activated by bile acids, particularly in enteroendocrine L-cells of the intestine. cambridge.orgnih.gov Unlike FXR, which is a nuclear receptor, TGR5 activation initiates more rapid signaling cascades. It is proposed that by increasing the concentration of bile acids in the distal gut, this compound enhances the activation of TGR5. cambridge.orgnih.gov This activation stimulates the production of intracellular cyclic AMP (cAMP), which in turn promotes the secretion of glucagon-like peptide-1 (GLP-1). cambridge.orgnih.gov

Influence on Glucagon-Like Peptide-1 (GLP-1) Secretion and Incretin Axis Activation

A significant proposed mechanism for this compound's glucose-lowering effect is its ability to increase the secretion of GLP-1, a key incretin hormone. nih.govdoi.org By binding bile acids and carrying them to the distal part of the intestine, this compound increases the exposure of enteroendocrine L-cells (which are abundant in the colon) to bile acids. cambridge.orgnih.gov This is thought to stimulate GLP-1 release, likely through the TGR5 signaling pathway. nih.govnih.gov

| Pathway Component | Effect of this compound | Consequence for Glucose Homeostasis |

| Takeda G Protein-Coupled Receptor 5 (TGR5) | Increased activation by luminal bile acids | Stimulates GLP-1 secretion. |

| Glucagon-Like Peptide-1 (GLP-1) | Increased secretion from intestinal L-cells | Enhances incretin effect, leading to improved glucose control. |

Hypothesized Effects on Intestinal Glucose Absorption and Transport

The precise mechanisms by which this compound influences glucose metabolism are not fully understood, but several hypotheses related to intestinal glucose handling have been proposed. welcholhcp.comnih.gov While some studies suggest this compound does not directly affect the rate of oral glucose absorption, it may influence glucose transport through indirect pathways. researchgate.netnih.gov One proposed mechanism involves the modulation of the sodium-glucose cotransporter 1 (SGLT-1). nih.gov Bile diversion, similar to the effect of a sequestrant, can modify sodium-glucose transport, and inhibition of SGLT-1 is linked to increased secretion of glucagon-like peptide-1 (GLP-1). nih.gov However, other research indicates that this compound's effect on glucose absorption is likely different from that of α-glucosidase inhibitors, which directly inhibit carbohydrate digestion. nih.govresearchgate.net

Alterations in Bile Acid Pool Composition and its Systemic Metabolic Signaling

By binding to bile acids in the intestine, this compound significantly alters the composition and size of the returning bile acid pool. bjcardio.co.ukopenaccessjournals.com This sequestration prevents the activation of the farnesoid X receptor (FXR) in the intestine, a key nuclear receptor that regulates bile acid synthesis. nih.govnih.gov The reduced FXR activation leads to a decrease in the production of fibroblast growth factor 15 (FGF15 in rodents) or FGF19 (in humans), a hormone that signals the liver to suppress bile acid synthesis. researchgate.netmdpi.com

This disruption has several downstream metabolic consequences:

TGR5 Activation and GLP-1 Secretion: this compound, when complexed with bile acids, can activate the G protein-coupled bile acid receptor TGR5, particularly in the colon. nih.govnih.gov TGR5 activation in intestinal L-cells stimulates the release of glucagon-like peptide-1 (GLP-1). nih.govnih.govrupress.org GLP-1 is an incretin hormone that enhances glucose-dependent insulin (B600854) secretion, suppresses glucagon (B607659) release, and slows gastric emptying. Studies have shown that this compound treatment increases GLP-1 levels. researchgate.netnih.gov

FXR Inhibition: Reduced intestinal FXR activation due to bile acid sequestration is a central part of this compound's mechanism. nih.govmdpi.com This not only affects bile acid homeostasis but also influences glucose metabolism, as FXR signaling is involved in regulating hepatic glucose production and insulin sensitivity. rupress.orgmdpi.com In animal models, the glucose-lowering effects of this compound were diminished in mice lacking FXR. nih.govrupress.org

Impact on Hepatic Gluconeogenesis and Glycogenolysis

This compound's influence extends to the liver's production of glucose. Research indicates that this compound primarily reduces hepatic glucose production by suppressing glycogenolysis (the breakdown of glycogen (B147801) into glucose), rather than inhibiting gluconeogenesis (the synthesis of glucose from non-carbohydrate sources). nih.govnih.gov

In one study involving diet-induced obese mice, this compound treatment led to a significant reduction in hepatic glucose production, which was attributed to the suppression of hepatic glycogenolysis. nih.gov This effect was found to be partially mediated by the TGR5-dependent increase in GLP-1. nih.govnih.gov Another study in humans with type 2 diabetes found that while this compound did not affect gluconeogenesis, it did prevent the increase in glycogenolysis that was observed in the placebo group. researchgate.net The downstream signaling from increased GLP-1 is thought to contribute to the sparing of hepatic glycogen. nih.gov

| Research Finding | Model/Subject | Primary Outcome on Hepatic Glucose Metabolism | Reference |

| Reduced hepatic glucose production. | Diet-induced obese mice | Suppressed hepatic glycogenolysis. | nih.govnih.gov |

| No significant effect on gluconeogenesis. | Humans with Type 2 Diabetes | Prevented the increase in glycogenolysis seen in the placebo group. | researchgate.net |

| GLP-1 receptor antagonist blocked the suppression of glycogenolysis. | Diet-induced obese mice | Confirmed the role of GLP-1 in mediating the effect on glycogenolysis. | nih.gov |

Interactions with Other Endogenous Macromolecules and Biochemical Processes

Beyond its direct interaction with bile acids, this compound's presence in the gastrointestinal tract leads to interactions with other luminal components, further contributing to its metabolic effects.

Binding to Fatty Acid-Binding Protein 6 (FABP6) and its Implications

This compound's mechanism of action involves targeting Fatty Acid-Binding Protein 6 (FABP6), also known as ileal bile acid-binding protein (I-BABP). patsnap.com FABP6 is a cytoplasmic protein found in the terminal ileum that is crucial for the transport of bile acids from the apical membrane of enterocytes to the basolateral membrane for reabsorption into the portal circulation. frontiersin.orgnih.gov By modulating FABP6, this compound interferes with this intracellular transport step of bile acid recycling. patsnap.com This interaction complements the primary mechanism of extracellular bile acid sequestration, further ensuring the interruption of the enterohepatic circulation. patsnap.comfrontiersin.org

Non-Specific Binding to Other Intestinal Luminal Components

As a large, non-absorbable polymer, this compound can non-specifically bind to other molecules within the intestinal lumen besides bile acids. medscape.com This property can lead to decreased absorption of various concurrently administered oral medications. Documented interactions show reduced absorption of drugs such as certain sulfonylureas (glimepiride, glipizide, glyburide), levothyroxine, phenytoin (B1677684), and warfarin. medscape.com It can also decrease the absorption of fat-soluble vitamins (A, D, E, and K). welcholhcp.commedscape.com This non-specific binding necessitates careful consideration of administration timing for concomitant medications. medscape.com

Synthetic Chemistry and Structural Design Principles

Polymeric Backbone and Crosslinking Chemistry of Colesevelam

The foundation of this compound is a poly(allylamine) backbone, which is then cross-linked to form a hydrogel. This structure is crucial for creating a high-capacity, insoluble matrix that can entrap bile acids within the gastrointestinal tract.

The synthesis of this compound begins with the polymerization of allylamine (B125299) or its salt, allylamine hydrochloride, to create poly(allylamine) or poly(allylamine hydrochloride). wikipedia.org This reaction is typically a radical polymerization, often initiated by an azo-compound like azobis(isobutyronitrile) hydrochloride. The polymerization process yields a linear polymer chain that serves as the scaffold for the final complex structure. The reaction involves converting the monomer, allylamine hydrochloride, into the polymer by reacting it at elevated temperatures for an extended period. The resulting poly(allylamine hydrochloride) is then isolated, often by precipitation in a non-solvent such as methanol (B129727), and dried to obtain a solid product.

The manufacturing process for this polymer on an industrial scale requires careful control to ensure consistent molecular weight and polymer characteristics, which are critical for the subsequent crosslinking and functionalization steps. pharmtech.com

To create an insoluble, high-molecular-weight hydrogel, the linear poly(allylamine) chains are cross-linked using epichlorohydrin (B41342). pharmtech.comdrugpatentwatch.com This process is fundamental to forming the three-dimensional network structure of this compound. The crosslinking reaction occurs in an aqueous basic medium, where the primary amine groups of the poly(allylamine) act as nucleophiles. googleapis.comgoogle.com

The mechanism involves the nucleophilic attack of a primary amine on one of the carbon atoms of the epoxide ring of epichlorohydrin. This ring-opening reaction forms a covalent bond and a secondary alcohol. The chlorine atom on epichlorohydrin can then be displaced by another amine group from a different polymer chain, resulting in a stable cross-link. This reaction effectively stitches the polymer chains together, creating a robust, water-insoluble gel. nih.gov The reaction between polyamines and epichlorohydrin is rapid, often leading to gel formation within minutes. googleapis.comgoogle.com The extent of cross-linking is a critical parameter that influences the swelling properties and the accessibility of binding sites within the polymer network. mdpi.com

Chemical Synthesis of Polyallylamine Derivatives

Rational Design and Incorporation of Ionic and Hydrophobic Moieties

The efficacy of this compound as a bile acid sequestrant is significantly enhanced by the deliberate incorporation of specific side chains that provide both ionic and hydrophobic interaction points. This dual-functionality is a key design feature that distinguishes it from earlier bile acid sequestrants. ijpcbs.combjcardio.co.uk

Following the cross-linking of the poly(allylamine) backbone, the polymer is functionalized through alkylation. This is a multi-component reaction involving two key alkylating agents: 1-bromodecane (B1670165) and (6-bromohexyl)trimethylammonium bromide. fda.govncats.io

1-Bromodecane introduces a ten-carbon alkyl chain (decyl group) onto the polymer's primary amine groups. google.com This long hydrophobic side chain is designed to interact with the nonpolar, steroidal core of bile acids through hydrophobic interactions. ijpcbs.com

(6-bromohexyl)trimethylammonium bromide attaches a quaternary ammonium (B1175870) group via a six-carbon spacer. google.com This moiety provides a permanent positive charge, which is crucial for strong electrostatic interactions with the negatively charged carboxylate or sulfonate groups of bile acids. mdpi.com

This alkylation step is typically carried out in a basic solution to deprotonate the primary amine groups, enhancing their nucleophilicity for reaction with the alkyl bromides. google.com The resulting structure is a complex polymer decorated with a specific ratio of primary amines, decyl groups, and trimethylammoniumhexyl groups. google.com

| Alkylating Agent | Chemical Formula | Attached Moiety | Primary Interaction |

| 1-Bromodecane | C10H21Br | Decyl group | Hydrophobic |

| (6-bromohexyl)trimethylammonium bromide | C9H22BrN | Trimethylammoniumhexyl group | Ionic (Electrostatic) |

The rational design of this compound, incorporating both hydrophobic and ionic side chains, leads to enhanced binding affinity and capacity for bile acids compared to first-generation sequestrants like cholestyramine. ijpcbs.comfrontiersin.org The combination of binding mechanisms allows this compound to interact effectively with a variety of bile acid species, including both di- and trihydroxy bile acids. mdpi.com

The long hydrophobic decyl groups create lipophilic pockets within the polymer matrix, which sequester the steroid nucleus of the bile acids. bjcardio.co.uk Simultaneously, the positively charged quaternary ammonium groups form strong ionic bonds with the anionic head groups of the bile acids. mdpi.com This synergistic combination of hydrophobic and electrostatic interactions results in a higher binding capacity and specificity. ijpcbs.comresearchgate.net Research indicates that this compound has a six-fold higher bile acid-binding affinity for certain bile acids, such as glycocholic acid, compared to older agents. researchgate.net The particle size of the final polymer is also an important factor, as it relates to the surface area available for bile acid absorption. pharmtech.comcomplexgenerics.org

Role of Alkylation Strategies (e.g., Bromodecane, (6-bromohexyl)trimethylammonium bromide) in Functionalization

Advanced Synthetic Methodologies and Novel Approaches

While the fundamental synthesis of this compound involves a multi-step process of polymerization, cross-linking, and alkylation, research continues to explore more efficient and optimized synthetic routes. google.com One novel approach involves performing the alkylation and cross-linking steps in a different order or simultaneously. For instance, a process has been described where polyallylamine is first alkylated with the side-chain precursors and then cross-linked with epichlorohydrin. google.com Another innovative approach involves reacting polyallylamine with the alkylating and cross-linking agents simultaneously in a basic environment, potentially streamlining the manufacturing process by reducing steps and solvent usage. google.com

Furthermore, advanced polymerization techniques, such as controlled radical polymerization (CRP), are being explored for the synthesis of well-defined polymeric bile acid sequestrants. uc.pt These methods could allow for precise control over the polymer's molecular weight, architecture, and the distribution of functional groups, leading to the rational design of even more effective materials. researchgate.net The goal of these advanced methodologies is to create polymers with tailored structures that maximize binding efficiency and capacity, potentially surpassing the performance of existing sequestrants. researchgate.net

Development of Alternative Polymerization Techniques for Improved Characteristics

The conventional synthesis of this compound involves the cross-linking of polyallylamine with epichlorohydrin, followed by alkylation with 1-bromodecane and (6-bromohexyl)trimethylammonium bromide. wikipedia.org While effective, researchers have explored alternative polymerization techniques to enhance the polymer's characteristics, such as binding capacity and specificity.

One area of investigation involves the use of "controlled"/living radical polymerization (CLRP) techniques. uc.pt These methods offer greater control over the polymer's molecular weight, architecture, and functionality, potentially leading to a more uniform and efficient bile acid sequestrant. By precisely engineering the polymer structure, it may be possible to optimize the spatial arrangement of the amine and alkyl groups responsible for bile acid binding.

Another approach focuses on the modification of existing polymer backbones. For instance, researchers have synthesized numerous poly(alkylamine)-based polymer networks by reacting various diamines with dihalo compounds or diepoxides. uc.pt The swelling behavior of the resulting hydrogels, a key factor in their intestinal function, was found to be influenced by polymer stiffness, polarity, and the degree of cross-linking. uc.pt These studies provide a foundation for designing next-generation sequestrants with tailored properties.

Strategies for Modifying Binding Efficiencies (e.g., through Nanomaterial Integration)

The binding efficiency of this compound is a critical determinant of its potency. ijpcbs.com The unique design of this compound, which includes long hydrophobic side chains, enhances its affinity and capacity for binding bile acids compared to first-generation sequestrants like cholestyramine and colestipol. ijpcbs.com This enhanced interaction is attributed to both ionic bonds and hydrophobic interactions. ijpcbs.com

Strategies to further modify binding efficiencies often involve altering the polymer's chemical structure. Engineering the polymer with specific functional groups can maximize hydrophobic interactions with bile acids, complementing the electrostatic interactions. ijpcbs.com The goal is to create a polymer that can more effectively bind to the diverse range of bile acids present in the gastrointestinal tract.

The integration of nanomaterials represents a cutting-edge approach to enhancing the properties of bile acid sequestrants. researchgate.net While research in this area is still emerging, the unique properties of nanomaterials, such as their high surface-area-to-volume ratio, could significantly increase the binding capacity of the polymer. nih.gov Nanocrystals of fenofibrate (B1672516) and polymeric forms of this compound hydrochloride have already been approved for managing hyperlipidemia, showcasing the potential of nanotechnology in this field. researchgate.net The application of nanotechnology could lead to the development of more potent and efficient bile acid sequestrants.

Characterization and Control of Synthetic Impurities and Degraded Products

Ensuring the purity and stability of this compound is paramount for its safety and efficacy. The manufacturing process can introduce various impurities, including process-related impurities, potential impurities, and key starting material (KSM) impurities. synthinkchemicals.com Additionally, degradation products can form during storage and handling. synthinkchemicals.com

Regulatory authorities have stringent guidelines for the monitoring and control of these impurities. veeprho.com Pharmaceutical manufacturers employ sophisticated analytical techniques to identify, quantify, and control impurities in both the active pharmaceutical ingredient (API) and the final drug product.

Analytical Techniques for Impurity Profiling:

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary analytical tools used for detecting and quantifying impurities in this compound. veeprho.com These methods are essential for ensuring that the drug product meets the required quality and safety standards. veeprho.com For the API, side-by-side comparative testing of the test API and the API extracted from the reference product is often recommended to ensure sameness. fda.gov

Types of Impurities:

Process Impurities: These are substances that are formed during the synthesis of this compound. Examples include unreacted monomers, side-reaction products, and residual solvents. synthinkchemicals.com

Degradation Products: These impurities result from the chemical breakdown of this compound over time. synthinkchemicals.com An extract of the parent compound of this compound has been tested for genotoxicity. drugs.com

Nitrosamine (B1359907) Impurities: These are a class of potentially carcinogenic impurities that can form under certain conditions. Specific nitrosamine impurities, such as N-Nitroso this compound Impurity 1, have been identified and are monitored. cleanchemlab.com

Control Strategies:

Control of impurities involves a multi-faceted approach, including:

Robust Manufacturing Processes: Optimizing the synthesis and purification steps to minimize the formation of impurities. synthinkchemicals.com

Stringent Quality Control: Implementing rigorous analytical testing at various stages of production to ensure impurities are below acceptable limits. synthinkchemicals.com

Stability Studies: Evaluating the long-term stability of the drug product under different storage conditions to identify and control degradation products. synzeal.com

Table of this compound Impurities:

| Impurity Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound Aminoquat Impurity Hydrobromide | 33968-67-1 | C9H24Br2N2 | 320.11 |

| Aminodihexylquat | 2170771-70-5 | C18H44Br3N3 | 542.27 |

| Decylaminoquat | 2247938-20-9 | C19H44Br2N2 | 460.37 |

| Methoxyquat Bromide | 359436-97-8 | C10H24BrNO | 254.21 |

| Hydroxyquat | 118843-18-8 | C9H22BrNO | 240.18 |

| Di-decylamine hydrochloride | 2486-84-2 | C20H43N | 297.56 |

Source: SynThink Research Chemicals synthinkchemicals.com, Pharmaffiliates pharmaffiliates.com

Pre Clinical Investigations and Mechanistic Studies

Animal Model Research on Colesevelam's Mechanisms of Action

Animal models are indispensable for studying the in vivo effects of this compound on physiological processes that cannot be replicated in vitro, such as fecal bile acid excretion and systemic lipid metabolism.

Rodent models, including rats, hamsters, and specialized mouse strains, have been extensively used to confirm this compound's mechanism of action. mdpi.comcas.cz In both rats and hamsters, dietary administration of this compound leads to a dose-dependent increase in the fecal excretion of bile acids. cas.cz Notably, on a weight-for-weight basis, this compound was found to be approximately twice as potent as cholestyramine in increasing fecal bile acid output in these models. cas.cz The hamster is considered a particularly relevant model because its profile of bile acids and lipid metabolism closely resembles that of humans. cas.cz

Studies in mice, specifically Cyp2c70-deficient mice which have a more human-like hydrophobic bile acid pool, have shown that this compound treatment significantly increases fecal bile acid excretion. mdpi.comsemanticscholar.org This interruption of the enterohepatic circulation of bile acids leads to a compensatory increase in the conversion of cholesterol to new bile acids in the liver. mdpi.com This mechanism is supported by findings in APOE*3-Leiden.CETP mice, where this compound treatment increased fecal bile acid excretion. plos.org Concurrently, these animal studies demonstrate significant effects on lipid metabolism, including reductions in total cholesterol in the liver and plasma. mdpi.comnice.org.uk

Table 3: Summary of Findings from Rodent Models

| Animal Model | Key Finding | Reference |

|---|---|---|

| Rat & Hamster | Dose-dependent increase in fecal bile acid excretion; ~2x more potent than cholestyramine. | cas.cz |

| Cyp2c70-/- Mouse | Significantly increased fecal bile acid excretion; reduced liver cholesterol. | mdpi.comsemanticscholar.org |

| APOE*3-Leiden.CETP Mouse | Increased fecal bile acid excretion. | plos.org |

This table highlights key results from studies of this compound in various rodent models.

Studies on Glucose Homeostasis and Incretin (B1656795) Pathway Modulation in Animal Models

Pre-clinical studies in various animal models have explored the mechanisms by which this compound influences glucose metabolism. In diet-induced obese (DIO) mice, this compound treatment has been shown to normalize plasma glucose levels and significantly reduce glucose excursion during a glucose tolerance test. nih.gov The primary mechanism identified for this improved glycemic control is the suppression of hepatic glycogenolysis. nih.govphysiology.org This effect is linked to an increase in glucagon-like peptide-1 (GLP-1), an incretin hormone known to regulate glucose homeostasis. nih.gov

Investigations in DIO mice revealed that this compound administration significantly increased portal GLP-1 concentrations. nih.govphysiology.org This increase is thought to be mediated by the activation of the G protein-coupled bile acid receptor TGR5, which is expressed on intestinal L-cells that produce GLP-1. nih.gov Studies have demonstrated that bile acids bound to this compound are still capable of activating TGR5. nih.gov The importance of the GLP-1 pathway was further highlighted by experiments where a GLP-1 receptor antagonist blocked the suppression of hepatic glycogenolysis by this compound. nih.gov

Table 1: Effects of this compound on Glucose Homeostasis in Animal Models

| Animal Model | Key Findings | Proposed Mechanism | Reference |

|---|---|---|---|

| Diet-Induced Obese (DIO) Mice | Normalized plasma glucose, reduced glucose excursion, suppressed hepatic glycogenolysis. | Increased portal GLP-1 via TGR5 activation. | nih.govphysiology.org |

| ob/ob Mice | Improved glucose homeostasis. | Dependent on Farnesoid X Receptor (FXR). | diabetesjournals.orgcambridge.org |

| Zucker Diabetic Fatty Rats | Increased glucose-induced GLP-1 secretion, enhanced glucose clearance. | Incretin pathway modulation. | cambridge.org |

Exploration of Indirect Effects on Hepatic and Intestinal Gene Expression Profiles in Pre-clinical Models

This compound's primary action of sequestering bile acids in the intestine leads to significant indirect effects on the gene expression profiles in both the liver and the intestine. These changes are central to its lipid-lowering and glucose-modulating effects.

In the liver, this compound treatment in animal models consistently upregulates the expression of cholesterol 7α-hydroxylase (Cyp7a1), the rate-limiting enzyme in bile acid synthesis. bmj.combmj.com This is a compensatory response to the increased fecal loss of bile acids, as the liver attempts to replenish the bile acid pool by converting more cholesterol into bile acids. In Mdr2-/- mice, a model for sclerosing cholangitis, this compound feeding led to a profound increase in Cyp7a1 mRNA expression. bmj.combmj.com Concurrently, studies in Western type-diet (WTD)-fed wild-type and Cyp2c70-/- mice showed a significant increase in the hepatic mRNA levels of HMG-CoA reductase (Hmgcr), the rate-limiting enzyme in cholesterol biosynthesis, indicating an induced demand for cholesterol as a substrate for bile acid production. mdpi.com

In the intestine, this compound significantly alters the expression of genes involved in bile acid signaling and metabolism. A key finding is the marked reduction or abolishment of the expression of fibroblast growth factor 15 (Fgf15) in the ileum of mice treated with this compound. bmj.combmj.commdpi.com Fgf15 (the murine ortholog of human FGF19) is a hormone produced in the ileum in response to bile acid absorption and acts as a potent inhibitor of Cyp7a1 in the liver. By preventing bile acid reabsorption, this compound reduces ileal FXR activation, thereby suppressing Fgf15 expression and releasing the brake on hepatic bile acid synthesis. bmj.combmj.com

Furthermore, this compound treatment has been shown to increase the intestinal mRNA expression of Proglucagon, the precursor for GLP-1. bmj.combmj.com In Mdr2-/- mice, this compound induced Proglucagon expression five-fold in the ileum and also increased its expression in the colon. bmj.combmj.com This upregulation of Proglucagon is consistent with the observed increases in GLP-1 secretion and contributes to the glucose-lowering effects of the drug.

Application of Specific Animal Models for Mechanistic Insights into Bile Acid Sequestration (e.g., APOE*3-Leiden.CETP Mice)

To better understand the effects of this compound on human-like lipid profiles, researchers have utilized specialized transgenic mouse models. The APOE*3-Leiden.CETP mouse is one such model, engineered to have a lipoprotein metabolism that more closely resembles that of humans. oup.comnih.govresearchgate.net These mice express the human cholesteryl ester transfer protein (CETP), which is absent in wild-type mice and plays a crucial role in transferring cholesteryl esters from HDL to apolipoprotein B-containing lipoproteins. mdpi.com This results in a lipid profile with a greater proportion of cholesterol carried in LDL, similar to humans. mdpi.com

In studies using APOE*3-Leiden.CETP mice, this compound has been investigated in combination with other therapies to explore synergistic effects. For example, when combined with activation of brown fat (a tissue involved in energy expenditure and lipid clearance), this compound demonstrated enhanced benefits. oup.comnih.govresearchgate.net Prolonged activation of brown fat alone led to an increase in plasma bile acid levels and a decrease in the expression of hepatic genes for bile acid production. oup.comnih.gov The addition of this compound counteracted this by increasing fecal bile acid excretion and normalizing plasma bile acid levels. oup.comresearchgate.net

This combined treatment in APOE*3-Leiden.CETP mice resulted in a further significant reduction in plasma total cholesterol and non-HDL cholesterol. oup.comresearchgate.net These findings highlight the utility of such humanized mouse models in elucidating the mechanisms of bile acid sequestrants in a metabolic context that is more translatable to human physiology, demonstrating that enhancing fecal bile acid loss can augment the cholesterol-lowering effects of other metabolic interventions. mdpi.com

Investigation of Bile Acid Malabsorption and Related Gastrointestinal Effects in Animal Models

Animal models have been instrumental in characterizing the fundamental pharmacology of this compound, particularly its ability to induce bile acid malabsorption and its subsequent gastrointestinal effects. In both rats and hamsters, dietary administration of this compound resulted in a dose-dependent increase in the fecal excretion of bile acids. fda.gov On a weight-for-weight basis, this compound was found to be approximately twice as potent as cholestyramine in increasing fecal bile acid output in these models. fda.gov The hamster is considered a particularly relevant model as its profile of bile acid and lipid metabolism is similar to that of humans. fda.gov

The induced malabsorption of bile acids can also influence gastrointestinal function. While direct animal model data on this compound's effect on diarrhea related to bile acid malabsorption is less detailed in the provided search results, the principle is established by its primary mechanism. By binding bile acids, this compound prevents their excessive entry into the colon, which can otherwise cause secretory diarrhea. gutnliver.org In rat models of neratinib-induced diarrhea, a condition where bile acid malabsorption is a contributing factor, this compound was shown to increase fecal bile acids, suggesting its potential to manage such gastrointestinal side effects by sequestering the causative agents. researchgate.net

Molecular-Level Drug-Drug Interaction Studies in Non-Clinical Settings

In Vitro Assessment of this compound's Binding to Co-Administered Small Molecules

In vitro binding studies are a critical non-clinical step to screen for potential drug-drug interactions with this compound. These studies assess the physical binding affinity of this compound to other drugs in a controlled laboratory setting, predicting the likelihood of reduced absorption in vivo.

These assessments have demonstrated that this compound has a high binding affinity for certain drugs while showing negligible interaction with others. For example, in vitro tests revealed that this compound can bind to glyburide, levothyroxine, and the components of oral contraceptives (ethinyl estradiol (B170435) and norethindrone). fda.govbauschhealth.ca This binding potential suggests that co-administration could decrease the bioavailability of these drugs.

Conversely, the same in vitro screening methods have shown that several other small molecules have negligible binding to this compound hydrochloride. wikidoc.orgdrugs.com These include metformin, ciprofloxacin, and cephalexin. wikidoc.orgdrugs.com Based on these findings, a clinically significant pharmacokinetic interaction due to binding within the gastrointestinal tract is considered unlikely for these specific compounds. wikidoc.orgdrugs.com These in vitro results provide a scientific basis for guiding which drug combinations require further investigation in in vivo models or clinical studies.

Table 2: In Vitro Binding of Various Drugs to this compound

| Drug | In Vitro Binding to this compound | Reference |

|---|---|---|

| Glyburide | Significant | fda.govbauschhealth.ca |

| Levothyroxine | Significant | fda.govbauschhealth.ca |

| Ethinyl Estradiol and Norethindrone | Significant | fda.govbauschhealth.ca |

| Metformin | Negligible | wikidoc.orgdrugs.com |

| Ciprofloxacin | Negligible | wikidoc.orgdrugs.com |

| Cephalexin | Negligible | wikidoc.orgdrugs.com |

Evaluation of Impact on Absorption of Specific Molecular Classes in Animal Models

Following in vitro screening, animal models are used to confirm and evaluate the real-world impact of this compound on the absorption of co-administered drugs. These in vivo studies provide pharmacokinetic data, such as changes in maximum concentration (Cmax) and area under the curve (AUC), which quantify the extent of the interaction.

Studies in healthy volunteers, which complement animal model data, have shown that this compound does not significantly affect the bioavailability of a wide range of drugs. wikidoc.orgdrugs.comnih.gov These include digoxin, warfarin, metoprolol, quinidine, and valproic acid. nih.govaafp.org For these drugs, the 90% confidence intervals for the ratio of AUC with and without this compound were generally within the standard bioequivalence range of 80-125%, indicating a lack of clinically significant interaction. nih.gov

However, for other drugs, a significant impact on absorption has been confirmed. Co-administration of this compound with sustained-release verapamil (B1683045) resulted in a decrease in Cmax and AUC of approximately 31% and 11-18%, respectively. nih.govbarnsleyccg.nhs.uk Similarly, when co-administered with glyburide, this compound caused a 47% reduction in Cmax and a 32% reduction in AUC. bauschhealth.ca Interactions have also been noted with phenytoin (B1677684), where post-marketing reports in humans are consistent with decreased phenytoin levels when co-administered with this compound. bauschhealth.cadrugs.com These findings from non-clinical and clinical settings underscore the importance of staggered administration for susceptible drugs to avoid reduced absorption and potential loss of efficacy. fda.govnih.gov

Advanced Analytical Chemistry for Colesevelam Research

High-Resolution Chromatographic Techniques for Bile Acid Quantification in Biological Matrices

The quantification of bile acids in biological matrices is central to understanding the efficacy of Colesevelam. High-resolution chromatographic techniques are indispensable for this purpose, offering the necessary sensitivity and selectivity to measure unbound bile acids in the presence of the polymer.

Ultra-Performance Liquid Chromatography (UPLC) Method Development and Validation for Unbound Bile Acids

Ultra-Performance Liquid Chromatography (UPLC) has emerged as a powerful tool for the rapid and sensitive quantification of unbound bile acids in in vitro binding studies of this compound. oup.comoup.com This technique utilizes sub-2 µm particles for the stationary phase, which allows for higher resolution, sensitivity, and speed of analysis compared to traditional High-Performance Liquid Chromatography (HPLC). oup.comresearchgate.net

A validated UPLC method for determining unbound bile acids such as glycocholic acid (GCA), glycochenodeoxycholic acid (GCDA), and taurodeoxycholic acid (TDCA) has been developed. oup.comoup.com This method often employs a C18 column and a gradient mobile phase, with detection at 210 nm. oup.comoup.comresearchgate.net The runtime for such methods can be as short as 2 minutes, a significant improvement over the 10-minute runtime of older HPLC methods. oup.comoup.com

Method validation is performed in accordance with regulatory guidelines, such as those from the Food and Drug Administration (FDA). oup.comresearchgate.net Key validation parameters include specificity, linearity, accuracy, and precision. oup.comresearchgate.netresearchgate.net A linear response is typically established over a wide concentration range, for instance, from 0.01 to 30.0 mM for GCA, GCDA, and TDCA, with a correlation coefficient (r) greater than 0.99. oup.comresearchgate.net The lower limit of quantitation (LLOQ) is a critical parameter, with validated methods achieving an LLOQ of 0.01 mM for bile acids. oup.comresearchgate.net

Table 1: UPLC Method Parameters for Unbound Bile Acid Analysis

| Parameter | Details |

| Chromatography System | Ultra-Performance Liquid Chromatography (UPLC) |

| Column | Phenomenex Kinetex C18 (50 x 2.10 mm, 1.7 µm) oup.comoup.comresearchgate.net |

| Mobile Phase | Gradient mixture of Solvent A (0.02 M tetrabutylammonium (B224687) phosphate, pH 7.5) and Solvent B (acetonitrile) oup.comoup.comresearchgate.net |

| Detection | UV at 210 nm oup.comoup.com |

| Runtime | < 2 minutes oup.comoup.com |

| Analytes | Glycocholic acid (GCA), Glycochenodeoxycholic acid (GCDA), Taurodeoxycholic acid (TDCA) oup.comoup.com |

| Linearity Range | 0.01–30.0 mM oup.comresearchgate.net |

| Correlation Coefficient (r) | > 0.99 oup.comresearchgate.net |

| Lower Limit of Quantitation (LLOQ) | 0.01 mM oup.comresearchgate.net |

Liquid Chromatography-Mass Spectrometry (LC-MS) for High-Sensitivity and Specificity Analysis of Bile Acids and Impurities

For even greater sensitivity and specificity, Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are employed. mdpi.comfrontiersin.orgnih.gov These techniques are particularly valuable for quantifying the low concentrations of unbound bile acids remaining after sequestration by this compound and for the analysis of impurities. nih.govresearchgate.net

LC-MS methods have been developed for the simultaneous in vitro estimation of bile acid salts like GCA, GCDA, and TDCA. researchgate.net These methods often utilize a C18 column with detection in negative ion mode, achieving acquisition times as short as 3.5 minutes. researchgate.net The calibration ranges for these methods are notably low, for example, 0.0002 mM to 0.0065 mM for GCA and GCDA, and 0.0001 mM to 0.0021 mM for TDC, demonstrating the high sensitivity of the technique. researchgate.net

LC-MS is also the method of choice for the quantitative determination of polymer-related impurities in this compound hydrochloride. jocpr.comveeprho.com These impurities can include starting materials and by-products from the manufacturing process. jocpr.com A validated LC-MS method for quantifying alkyl and polyalkyl amine impurities such as Bromoquat, Decylamine, Didecylamine, and Decylaminoquat has been established. jocpr.com This method typically uses a C18 column with a gradient mobile phase and detects the impurities in positive ion and selected ion monitoring (SIM) mode. jocpr.com The method is capable of detecting impurities at levels as low as 0.02% with respect to a 3000 ppm sample concentration. jocpr.com

Table 2: LC-MS Method for Impurity Analysis in this compound

| Parameter | Details |

| Technique | Liquid Chromatography-Mass Spectrometry (LC-MS) jocpr.com |

| Column | C-18 jocpr.com |

| Mobile Phase | Gradient of aqueous trifluoroacetic acid buffer, acetonitrile, and methanol (B129727) jocpr.com |

| Detection Mode | ESI positive ion and SIM mode jocpr.com |

| Impurities Quantified | Bromoquat, Decylamine, Didecylamine, Decylaminoquat jocpr.com |

| Detection Limit | 0.02% with respect to 3000 ppm sample concentration jocpr.com |

| Correlation Coefficient (r) | > 0.998 jocpr.com |

Spectroscopic and Calorimetric Methods for this compound-Bile Acid Interaction Characterization

While chromatographic techniques quantify the outcome of the binding interaction, spectroscopic and calorimetric methods provide insights into the nature of the interaction itself.

Fourier-transform infrared (FT-IR) and Raman spectroscopy are used to identify characteristic functional groups involved in the binding process. complexgenerics.org For instance, FT-IR can detect the characteristic absorption bands from the quaternary ammonium (B1175870) groups of this compound, which are crucial for its interaction with bile acids. complexgenerics.org

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are calorimetric methods that provide information about the thermal properties of this compound and how they change upon binding with bile acids. complexgenerics.org DSC can determine the glass transition temperature, which is related to the polymer's structure and degree of cross-linking, while TGA can analyze functional group and ion content. complexgenerics.org

Methodologies for Physicochemical and Functional Characterization of Polymeric Materials

The efficacy of this compound is intrinsically linked to its physicochemical and functional properties as a polymer. A suite of analytical methods is employed to characterize these properties to ensure consistency and quality. complexgenerics.orgfda.gov this compound hydrochloride is a non-crystalline, hydrophilic, and insoluble polymer. fda.govhres.cafda.gov

Key physicochemical properties that are characterized include:

Particle Size and Distribution: This is related to the polymer's surface area, which can influence the rate of bile acid absorption. complexgenerics.org

Swelling Index: This measures the ability of the cross-linked polymer to absorb a solvent and is directly related to the degree of cross-linking and molecular weight. complexgenerics.orggoogle.com

Acid-base Titration: This is used to quantify the primary and secondary titratable amines in the polymer, which are essential for its binding function. fda.gov

Functional characterization primarily involves assessing the bile acid binding capacity, which is a critical performance attribute. google.com

Quantitative Determination of Polymer-Related Impurities via LCMS

As previously mentioned in section 5.1.2, LC-MS is a critical tool for the quantitative determination of polymer-related impurities in this compound. jocpr.comveeprho.com The manufacturing process of this compound, which involves the cross-linking of poly(allylamine hydrochloride) with epichlorohydrin (B41342) and subsequent alkylation, can lead to several potential impurities. jocpr.com These can include unreacted starting materials and various side-products. jocpr.com

A robust LC-MS method allows for the sensitive and specific quantification of these impurities, ensuring that the final drug product meets stringent purity and safety standards. jocpr.comveeprho.com For example, a method has been developed to quantify impurities like Bromoquat, Decylamine, Didecylamine, and Decylaminoquat. jocpr.com The validation of such methods ensures their accuracy and precision, with parameters like linearity, recovery, and resolution between impurity peaks being carefully assessed. jocpr.com

In Vitro Bioequivalence Methodologies for Bile Acid Binding

For a locally acting, non-absorbed drug like this compound, traditional in vivo bioequivalence studies are not feasible. walshmedicalmedia.com Therefore, in vitro bioequivalence is established through rigorous bile acid binding studies. fda.govregulations.gov These studies are considered pivotal for demonstrating the therapeutic equivalence of generic this compound products to the reference product. fda.govregulations.gov

The in vitro bioequivalence assessment typically involves two types of studies:

Equilibrium Binding Study: This is the pivotal study and is conducted by incubating the test and reference products with at least eight different concentrations of a mixture of bile salts (typically GCA, GCDA, and TDCA). fda.govregulations.gov The study is performed with and without acid pre-treatment to mimic physiological conditions in the gastrointestinal tract. fda.govregulations.gov The amount of unbound bile acids is quantified, and the data are fitted to the Langmuir binding isotherm to determine the binding affinity (k1) and binding capacity (k2) constants. regulations.govresearchgate.net For bioequivalence, the 90% confidence interval for the test/reference ratio of the k2 value should fall within the acceptance criteria of 80% to 120%. regulations.gov

Kinetic Binding Study: This study supports the equilibrium binding study and evaluates the rate of bile acid binding. fda.govregulations.gov The test and reference products are incubated with two different constant concentrations of total bile salts for at least eight different lengths of time. fda.govregulations.gov The rate of binding is compared between the test and reference products. regulations.gov

Table 3: Key Parameters for In Vitro Bioequivalence Studies of this compound

| Study Type | Key Parameters | Acceptance Criteria (for pivotal study) |

| Equilibrium Binding Study (Pivotal) | - At least 8 different bile salt concentrations fda.govregulations.gov- With and without acid pre-treatment fda.govregulations.gov- Incubation at 37°C fda.govregulations.gov- Measurement of unbound GCA, GCDA, TDCA fda.govregulations.gov- Calculation of Langmuir binding constants (k1 and k2) regulations.govresearchgate.net | 90% Confidence Interval of the test/reference ratio for k2 must be between 80% and 120% regulations.gov |

| Kinetic Binding Study (Supportive) | - At least 8 different time points fda.govregulations.gov- Two different constant total bile salt concentrations fda.govregulations.gov- Incubation at 37°C fda.govregulations.gov- Comparison of bound bile salt ratios over time regulations.gov | Comparison of binding profiles, not subject to 90% CI criteria regulations.gov |

Computational Modeling and Theoretical Frameworks

Molecular Dynamics Simulations of Colesevelam-Bile Acid Binding Events

While extensive molecular dynamics (MD) simulations specifically detailing the binding of bile acids to the full, cross-linked this compound polymer are not widely published due to the system's complexity, the principles governing these interactions are well-understood and can be modeled. MD simulations are powerful computational tools used to simulate the physical movements of atoms and molecules, offering a view of the binding events at a temporal and spatial resolution that is experimentally inaccessible.

For a system like this compound and bile acids, MD simulations would focus on elucidating the dynamics of several key processes:

Initial Encounter and Recognition: Simulating the diffusion of bile acid molecules, such as cholic acid or deoxycholic acid, toward the solvated this compound polymer network. This stage is governed by long-range electrostatic steering, where the anionic carboxylate or sulfonate group of the bile acid is attracted to the cationic ammonium (B1175870) groups on the polymer.

Binding and Conformational Adjustments: Once in proximity, the simulation would track the formation of specific non-covalent interactions. The primary binding force is the strong electrostatic interaction between the positively charged amine groups of this compound and the negatively charged head of the bile acid. mdpi.com Concurrently, hydrophobic interactions play a crucial role, as the nonpolar steroid backbone of the bile acid favorably interacts with the hydrophobic alkyl linkers within the this compound structure. nih.gov Hydrogen bonds can also form between the hydroxyl groups on the bile acid and the amine groups on the polymer, further stabilizing the complex. mdpi.com

Polymer Network Dynamics: MD simulations can model the flexibility of the polymer backbone and side chains. Upon binding of multiple bile acid molecules, the polymer network can undergo conformational changes, potentially creating cooperative binding sites or entrapping the bile acids within the hydrogel matrix. The degree of cross-linking is a critical parameter here, as it dictates the flexibility and swelling capacity of the polymer network. uc.pt

Computational studies on related acrylic polymers have been used to screen virtual libraries of functional monomers to identify those with the highest binding affinity for cholic acid, corroborating that a combination of electrostatic and hydrophobic interactions is key for effective binding. uc.ptresearchgate.net These simulations provide a foundational understanding of the binding energies and mechanisms that are central to this compound's function.

Table 1: Key Physicochemical Interactions in this compound-Bile Acid Binding

| Interaction Type | This compound Moiety | Bile Acid Moiety | Primary Role in Binding |

|---|---|---|---|

| Electrostatic Interaction | Primary and Quaternary Ammonium Groups (Cationic) | Carboxylate or Sulfonate Group (Anionic) | Initial attraction and primary binding force. mdpi.com |

| Hydrophobic Interaction | Alkyl Linkers and Polymer Backbone | Steroid Nucleus (A-D rings) | Stabilizes the complex by sequestering nonpolar surfaces from water. nih.gov |

| Hydrogen Bonding | Amine Groups | Hydroxyl Groups (at C3, C7, C12) | Provides additional specificity and stability to the bound complex. mdpi.com |

In Silico Predictions of Binding Affinity, Specificity, and Conformational Changes

In silico methods are instrumental in predicting the binding efficacy of polymeric sequestrants, allowing for high-throughput screening and rational design before synthesis. These computational approaches can estimate binding affinity, predict specificity for different types of bile acids, and model the conformational changes that occur upon complex formation.

Binding Affinity and Specificity: this compound was specifically engineered for high-affinity and high-capacity binding of bile acids. nih.gov Computational models predict that its unique structure, featuring a combination of primary and quaternary amines along with hydrophobic side chains, allows for multivalent interactions, leading to a higher binding affinity than first-generation sequestrants like cholestyramine and colestipol. mdpi.comnice.org.uk

In silico studies on other potential bile acid sequestrants have shown that the binding affinity can be tuned by altering the monomer composition. For instance, computational screening of a virtual library of 18 different monomers identified N-(3-aminopropyl)-methacrylate hydrochloride (APMA·HCl) as a particularly suitable functional monomer with high affinity for cholic acid. researchgate.net Such studies allow researchers to predict which chemical structures will yield the strongest binding.

This compound also exhibits a different binding specificity compared to older agents. While cholestyramine and colestipol preferentially bind dihydroxy bile acids, this compound has a high affinity for both dihydroxy (e.g., chenodeoxycholic acid, deoxycholic acid) and trihydroxy (e.g., cholic acid) bile acids. mdpi.comuc.pt This broader specificity is attributed to the optimized balance of electrostatic and hydrophobic interactions in its structure, preventing the shift in the bile acid pool composition seen with older drugs. uc.pt

Conformational Changes: The binding of bile acids to this compound is not a simple lock-and-key interaction but a dynamic process involving conformational changes in the flexible polymer network. In silico models represent this compound as a cross-linked hydrogel that can swell in the aqueous environment of the intestine. Upon binding bile acids, the polymer network is predicted to undergo localized conformational shifts to maximize contact points. The flexible polymer chains can wrap around the steroid nucleus of the bile acid, while the charged groups align for optimal electrostatic interaction. This "induced fit" model explains the high capacity of this compound, as the polymer can adapt to accommodate a large number of bile acid molecules.

Development of Theoretical Models for Understanding Polymeric Sequestrant Functionality and Optimization

The design of effective polymeric sequestrants like this compound is guided by robust theoretical models that correlate the polymer's structural properties with its functional performance. These models focus on several key parameters that can be optimized to enhance bile acid binding capacity and specificity. uc.pt The goal is the rational development of polymers that act as efficient traps for bile salts. researchgate.net

The efficacy of these polymeric drugs is primarily determined by five major variables:

Density of Cationic Charges: A high density of positively charged groups (amines/ammonium) is fundamental for strong electrostatic attraction to the negatively charged bile acids. Theoretical models help determine the optimal spacing and type of charged groups to maximize binding without introducing excessive electrostatic repulsion within the polymer itself. uc.pt

Length and Distribution of Hydrophobic Groups: The incorporation of hydrophobic moieties is critical for interacting with the nonpolar steroid backbone of bile acids. Theoretical models are used to balance hydrophobicity; sufficient hydrophobic character is needed to enhance binding, but excessive hydrophobicity can decrease the polymer's ability to swell in water, reducing the accessibility of binding sites. uc.pt Studies on other polymers have shown that increasing alkyl chain length from C8 to C12 enhances bile salt retention, but a further increase to C14 can decrease it, demonstrating an optimal range. mdpi.com

Degree of Cross-linking: The cross-linking density is a critical parameter that controls the polymer's swelling behavior, porosity, and the accessibility of internal binding sites. uc.pt A low degree of cross-linking leads to a highly swollen, soft gel with accessible sites but may lack structural integrity. High cross-linking creates a rigid structure that may restrict bile acid access. Computational models help identify an optimal cross-linking density that balances network stability with high accessibility of binding sites. researchgate.net

By systematically optimizing these parameters through computational design, next-generation sequestrants can be developed with potentially even greater potency and improved characteristics over existing agents like this compound. researchgate.netmdpi.com

Table 2: Parameters in Theoretical Models for Polymeric Sequestrant Optimization

| Parameter | Description | Goal of Optimization | Reference |

|---|---|---|---|

| Cationic Charge Density | The concentration of positively charged groups within the polymer matrix. | Maximize electrostatic attraction to anionic bile acids. | uc.pt |

| Hydrophobicity | The presence of nonpolar alkyl groups or backbones. | Achieve a balance that enhances binding to the steroid nucleus without compromising water solubility/swelling. | mdpi.comuc.pt |

| Backbone Flexibility | The rotational freedom of the polymer chains. | Allow for conformational changes (induced fit) to maximize interactions with the bile acid molecule. | uc.pt |

| Cross-linking Density | The number of covalent links between polymer chains. | Optimize swelling and porosity to ensure binding sites are accessible while maintaining structural integrity. | uc.ptresearchgate.net |

| Polymer Architecture | The overall morphology and three-dimensional structure of the polymer. | Maximize the surface area-to-volume ratio and facilitate rapid diffusion of bile acids into the matrix. | uc.pt |

Future Directions and Emerging Research Avenues for Colesevelam

Exploration of Novel Binding Targets and Off-Target Molecular Mechanisms

While colesevelam's primary mechanism involves binding bile acids in the intestine, research is uncovering a broader range of molecular interactions. patsnap.comdrugbank.com Its glucose-lowering effect, for instance, is not fully understood but is thought to involve alterations in glucose metabolism within the intestine and liver. nih.gov

Studies are investigating off-target pharmacological effects that may contribute to its therapeutic profile. nih.gov For example, the interaction of bile acid sequestrants with the farnesoid X receptor (FXR) pathway is a key area of investigation. By reducing the bile acid pool, sequestrants can lead to the deactivation of FXR, which in turn may influence the expression of various genes, including those involved in lipid metabolism like PPARα. oup.com The potential for this compound to modulate incretin (B1656795) release, such as glucagon-like peptide-1 (GLP-1), through interactions with receptors like TGR5 in the gut is another area of active research. rug.nl Furthermore, research has shown that bile acid sequestrants can influence the gut microbiome and the expression of virulence genes in certain enteric pathogens, suggesting a potential therapeutic role in infectious diseases. plos.orgnih.gov

Design and Synthesis of Next-Generation Polymeric Sequestrants with Enhanced Pharmacological Selectivity

The development of this compound represented a significant advancement over first-generation bile acid sequestrants due to its improved efficacy and better tolerability. uc.ptnih.gov However, the quest for even more selective and potent polymeric sequestrants continues. The goal is to design polymers with enhanced specificity for bile acids to minimize off-target interactions and potential side effects. uc.pt

Table 1: Factors Influencing Polymeric Sequestrant Efficacy

| Factor | Description |

| Cationic Charge Density | The concentration of positive charges on the polymer, crucial for electrostatic interactions with negatively charged bile acids. uc.pt |

| Hydrophobic Chain Length & Distribution | The length and arrangement of water-repelling chains, which contribute to hydrophobic interactions with bile acids. uc.ptijpcbs.com |

| Polymer Backbone Flexibility | The ability of the polymer chain to conform to the shape of the target molecule, enhancing binding. uc.pt |

| Degree of Cross-linking | The extent of connections between polymer chains, affecting swelling capacity and pore size. uc.ptmdpi.com |

| Polymer Shape | The overall three-dimensional structure of the polymer, which can influence its interaction with target molecules. uc.pt |

Application of this compound in Investigational Non-Clinical Biochemical Research Beyond its Established Mechanisms

Beyond its clinical applications, this compound serves as a valuable tool in non-clinical biochemical research. Its ability to specifically sequester bile acids in the gastrointestinal tract allows researchers to probe the complex roles of bile acids in various physiological processes. uc.pt

For instance, this compound is used in studies to investigate the impact of bile acid depletion on metabolic pathways, gene expression, and cellular signaling. oup.commdpi.com Research has utilized this compound to explore the link between bile acid metabolism and conditions like nonalcoholic steatohepatitis (NASH). clinicaltrials.eu Furthermore, studies have employed this compound to understand the influence of bile acids on the expression of circadian genes, highlighting a potential mechanism for microbe-host crosstalk. plos.org

Development of Advanced Analytical and Computational Tools for Comprehensive Study of this compound Interactions

A deeper understanding of this compound's interactions necessitates the development and application of sophisticated analytical and computational tools. Various techniques are employed to study the complex interplay between this polymer and other molecules. rroij.comwisdomlib.org